C5-Substitution Enhances MAO-B Inhibitory Potency by Over 1000-Fold Compared to Parent 7-Nitroindazole
This compound's 5-bromo substituent is a critical determinant of MAO-B inhibitory activity. A recent structure-activity relationship (SAR) study on a series of 15 C5- and C6-substituted indazoles demonstrated that substitution on the C5 position is essential for potent MAO-B inhibition. While this specific compound was not the primary focus, the study provides a direct quantitative baseline: C5-substituted indazoles achieve IC50 values in the low nanomolar range (0.0025–0.024 µM), representing a >1000-fold increase in potency over the parent compound 7-nitroindazole (IC50 = 27.8 µM) [1].
| Evidence Dimension | MAO-B inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured in this study; inferred from class of C5-substituted indazoles: IC50 = 0.0025 – 0.024 µM |
| Comparator Or Baseline | 7-Nitroindazole (parent): IC50 = 27.8 µM |
| Quantified Difference | >1000-fold increase in potency for C5-substituted class over parent compound |
| Conditions | Recombinant human MAO-B enzyme inhibition assay |
Why This Matters
This dramatic potency shift demonstrates that the 5-position substitution on the indazole scaffold is not merely an incremental modification; it fundamentally alters the molecule's target engagement profile, making it essential for research programs focused on high-potency MAO-B inhibition.
- [1] Stear, C., Petzer, A., Crous, C., & Petzer, J. P. (2024). Indazole derivatives as novel inhibitors of monoamine oxidase and D-amino acid oxidase. Medicinal Chemistry Research, 33, 1-11. View Source
